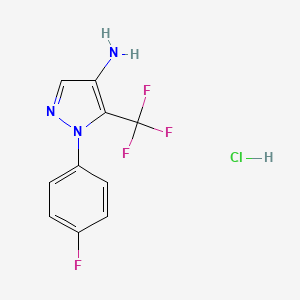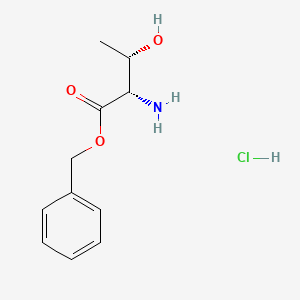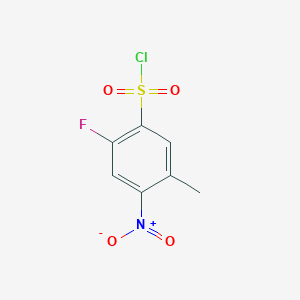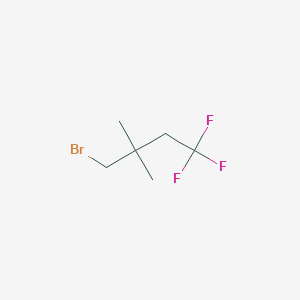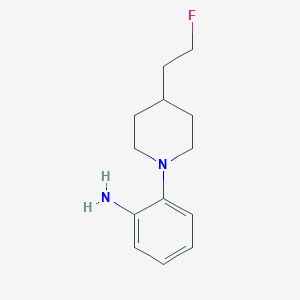
2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
Vue d'ensemble
Description
“2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline” is a chemical compound used in scientific research . It has a molecular weight of 222.3 .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions are a cornerstone of organic chemistry, enabling the synthesis of various aromatic compounds. A study by Pietra and Vitali (1972) explored the reaction of piperidine with nitrobenzenes, revealing insights into the mechanisms of nucleophilic aromatic substitution reactions. This research is foundational for understanding how compounds like "2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline" might be synthesized or modified for further applications (Pietra & Vitali, 1972).
Pharmacology of Arylcycloalkylamines
Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of antipsychotic agents. Sikazwe et al. (2009) discussed how arylalkyl substituents impact the potency and selectivity of D2-like receptors, which are crucial targets for antipsychotic medications. This study highlights the potential for compounds with piperidine structures to contribute to the development of new therapeutic agents (Sikazwe et al., 2009).
CO2 Utilization in Organic Synthesis
The chemical fixation of CO2 into valuable chemicals is an emerging area of green chemistry. Vessally et al. (2017) reviewed the synthesis of functionalized azoles from aniline derivatives and CO2, demonstrating the potential of aniline and its derivatives in creating sustainable chemical processes. This research underscores the versatility of aniline derivatives in synthesizing environmentally friendly compounds (Vessally et al., 2017).
Piperazine Derivatives in Therapeutics
Piperazine derivatives are prominent in drug discovery due to their therapeutic properties. A patent review by Rathi et al. (2016) covered the diverse therapeutic applications of piperazine, including CNS agents, anticancer, and anti-inflammatory drugs. This comprehensive review suggests the significant potential of piperazine derivatives, including those structurally related to "this compound," in various therapeutic areas (Rathi et al., 2016).
Orientations Futures
Piperidine derivatives, including “2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline”, hold immense potential for drug discovery. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on exploring new synthesis methods and potential applications of this compound in the field of drug discovery.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals
Result of Action
Piperidine derivatives are known to have various pharmacological activities
Analyse Biochimique
Biochemical Properties
2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as G-protein-coupled receptors, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context of its application. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels involved in synaptic transmission . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell survival mechanisms . These effects highlight the potential of this compound as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes, such as cytochrome P450, altering their catalytic activity and affecting the metabolism of other substrates . Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can affect its activity and function, influencing its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-4-2-1-3-12(13)15/h1-4,11H,5-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNDXVSSEPQGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)



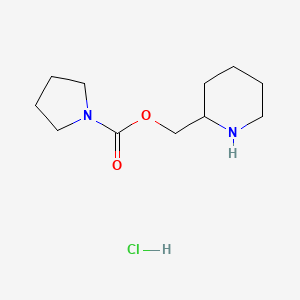
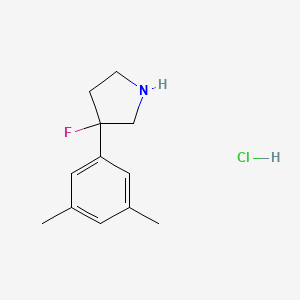
![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)

